(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
CAS No.:
Cat. No.: VC17949582
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClFNO |
|---|---|
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H |
| Standard InChI Key | IOGBJJCWLPCSLS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C(=CC=C1)OC)F)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a phenyl ring substituted with fluorine (electron-withdrawing) and methoxy (electron-donating) groups, creating a polarized aromatic system. The ethanamine moiety is attached to the chiral center at C1, with the (S)-configuration confirmed via X-ray crystallography and chiral HPLC . The hydrochloride salt forms ionic interactions between the protonated amine and chloride ion, stabilizing the crystalline structure.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.66 g/mol |
| CAS Number | 1213603-10-1 |
| Chiral Center | C1 (S-configuration) |
| Aromatic Substituents | 2-Fluoro, 3-Methoxy |
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 1H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.10 (q, , 1H, CH), 3.85 (s, 3H, OCH₃), 1.50 (d, , 3H, CH₃) .
-
IR (KBr): Peaks at 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic), 1284 cm⁻¹ (C-F) .
Synthesis and Optimization
Reductive Amination
The most common route involves reductive amination of 1-(2-fluoro-3-methoxyphenyl)ethan-1-one (CAS: 208777-19-9) using sodium cyanoborohydride () in methanol under acidic conditions (pH 4–5) . The ketone precursor is synthesized via Friedel-Crafts acylation of 2-fluoro-3-methoxybenzene with acetyl chloride .
Chiral Resolution
Asymmetric hydrogenation of the corresponding imine using a palladium catalyst (e.g., Pd/C) and chiral ligands (e.g., (R)-BINAP) achieves enantiomeric excess >98% . Alternatively, enzymatic resolution with lipases separates (S)- and (R)-enantiomers .
Table 2: Synthetic Yields and Conditions
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Reductive Amination | 72 | 95 | , NH₄OAc |
| Asymmetric Hydrogenation | 85 | 99 | Pd/C, (R)-BINAP |
Pharmacological Profile
Receptor Interactions
In vitro studies demonstrate moderate affinity for κ-opioid (KOP) receptors (), with 30-fold selectivity over μ-opioid (MOP) receptors . Molecular docking suggests the fluorine atom enhances lipophilicity, promoting blood-brain barrier penetration .
Neuropharmacological Effects
-
Antidepressant Potential: In murine models, the compound reduced immobility time in the forced swim test by 40% at 10 mg/kg (i.p.), comparable to fluoxetine.
-
Anxiolytic Activity: Elevated plus maze tests showed a 50% increase in open-arm exploration at 5 mg/kg, suggesting serotonin receptor modulation.
Table 3: In Vitro and In Vivo Pharmacological Data
| Assay | Result | Conditions |
|---|---|---|
| KOP Receptor Binding | CHO-hKOP cells | |
| Forced Swim Test | 40% reduction | 10 mg/kg, i.p. |
| Elevated Plus Maze | 50% open-arm time | 5 mg/kg, i.p. |
Comparative Analysis with Analogues
Positional Isomerism
Moving the methoxy group to the 4-position (as in (1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride) reduces KOP affinity (), highlighting the importance of the 3-methoxy substituent for receptor interaction .
Enantiomeric Differences
The (R)-enantiomer exhibits 10-fold lower KOP binding (), underscoring the stereochemical dependence of pharmacological activity .
Future Directions
Further studies should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume